Hydrodesulfurization Reactivity: 2-Methylthiophene vs 3-Methylthiophene and Other Alkylthiophenes
In comparative HDS studies over Ni-Mo/Al₂O₃ catalyst at 225-300°C and 8 MPa H₂ pressure, β-substituted thiophenes (including 3-methylthiophene) exhibit higher HDS reactivity than α-substituted compounds such as 2-methylthiophene. Conversely, 2-methylthiophene demonstrates higher reactivity for the hydrogenation of HDS products compared to β-substituted analogs [1]. Additionally, the C-S bond scission selectivity in 2-methylthiophene yields pentane-2-thiol at a ratio 4 times higher than pentane-1-thiol, indicating that the C-S bond distal to the methyl group decomposes preferentially [1].
| Evidence Dimension | C-S bond scission product ratio (pentane-2-thiol : pentane-1-thiol) |
|---|---|
| Target Compound Data | Pentane-2-thiol yield is 4× pentane-1-thiol |
| Comparator Or Baseline | Pentane-1-thiol (reference product) |
| Quantified Difference | 4:1 ratio favoring pentane-2-thiol formation |
| Conditions | Ni-Mo/Al₂O₃ catalyst, 225-300°C, 8 MPa H₂ (initial), batch reactor |
Why This Matters
For catalytic desulfurization applications, this quantifies the regioselective C-S bond cleavage preference of 2-methylthiophene, enabling predictable sulfur removal pathways distinct from 3-methylthiophene or unsubstituted thiophene.
- [1] Nagai, M., & Kabe, T. (1993). Desulfurization of Thiophene-type Compounds and Addition Reactions of the Intermediates (Part 2): Reactivity of Alkylthiophenes. Journal of the Japan Petroleum Institute, 36(1), 32-37. View Source
